[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid
CAS No.:
Cat. No.: VC17246429
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid -](/images/structure/VC17246429.png)
Specification
Molecular Formula | C12H14FNO2 |
---|---|
Molecular Weight | 223.24 g/mol |
IUPAC Name | 2-[2-(4-fluorophenyl)pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) |
Standard InChI Key | YHHQVPJUXBGVQB-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)CC(=O)O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid comprises a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) attached to two functional groups: a 4-fluorophenyl moiety at the C2 position and an acetic acid group at the N1 position (Figure 1) . The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions. The acetic acid moiety contributes to solubility in polar solvents and enables salt formation, enhancing bioavailability.
Molecular Formula:
Molecular Weight: 239.25 g/mol
Key Structural Features:
-
Pyrrolidine Ring: Confers conformational rigidity and facilitates interactions with hydrophobic binding pockets.
-
4-Fluorophenyl Group: Enhances lipophilicity () and metabolic stability via reduced oxidative metabolism .
-
Acetic Acid Side Chain: Provides a carboxylic acid functional group for hydrogen bonding and ionic interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
-NMR: Signals at δ 2.8–3.2 ppm (pyrrolidine protons), δ 7.1–7.4 ppm (fluorophenyl aromatic protons), and δ 3.6 ppm (acetic acid methylene group) .
-
-NMR: Peaks at δ 174.5 ppm (carboxylic acid carbon), δ 161.2 ppm (C-F coupling), and δ 45–55 ppm (pyrrolidine carbons) .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid typically involves a multi-step approach (Figure 2) :
-
Pyrrolidine Formation: Cyclization of 1,4-diaminobutane with a ketone or aldehyde under acidic conditions.
-
Fluorophenyl Introduction: Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyrrolidine intermediate.
-
Acetic Acid Attachment: Alkylation of the pyrrolidine nitrogen with bromoacetic acid in the presence of a base (e.g., KCO).
A mixture of 2-(4-fluorophenyl)pyrrolidine (1.0 mmol), bromoacetic acid (1.2 mmol), and KCO (2.0 mmol) in dimethylformamide (DMF) was stirred at 80°C for 12 hours. The reaction was quenched with HCl (1M), extracted with ethyl acetate, and purified via column chromatography (SiO, eluent: hexane/ethyl acetate 3:1) to yield the title compound (68% yield).
Structural Analogues and Structure-Activity Relationships (SAR)
Modifications to the core structure have identified critical pharmacophoric elements (Table 1) :
Compound | Substituent | Key SAR Insight |
---|---|---|
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid | -F at C4 | Optimal lipophilicity and target affinity |
[2-(4-Chlorophenyl) analogue] | -Cl at C4 | Increased steric hindrance reduces activity |
[2-(4-Methylphenyl) analogue] | -CH at C4 | Enhanced metabolic instability |
Pharmacological Applications and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling pathways. In vitro assays demonstrate an IC of 320 nM, attributed to competitive binding at the catalytic site .
Receptor Modulation
Preliminary studies suggest allosteric modulation of GABA-A receptors (α1β2γ2 subtype), with a 40% potentiation of GABA-induced currents at 10 μM . This activity parallels benzodiazepines but with reduced sedation liability due to selective α1 subunit interaction.
Metabolic Stability and Toxicity
Microsomal Stability: Half-life () of 4.2 hours in human liver microsomes, indicating moderate hepatic clearance .
Cytotoxicity: No significant hepatotoxicity observed in HepG2 cells up to 100 μM (MTT assay) .
Comparative Analysis with Fluorinated Analogues
Physicochemical Comparisons
Fluorine’s impact is evident when comparing analogues (Table 2) :
Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | |
---|---|---|---|
[2-(4-Fluorophenyl) analogue] | 239.25 | 1.8 | 12.4 |
[2-(4-Bromophenyl) analogue] | 284.15 | 2.3 | 8.7 |
[2-(2-Fluorophenyl) analogue] | 223.24 | 1.5 | 15.9 |
Biological Efficacy
The 4-fluorophenyl derivative outperforms brominated and ortho-fluorinated analogues in target affinity and metabolic stability, underscoring the para-fluoro substitution’s superiority .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance blood-brain barrier penetration for neurological applications. Preliminary in vivo models show a 2.5-fold increase in brain concentration compared to free drug .
Clinical Translation
Phase I trials are warranted to assess safety and pharmacokinetics in humans. Key challenges include optimizing oral bioavailability and mitigating potential off-target effects on cardiac ion channels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume